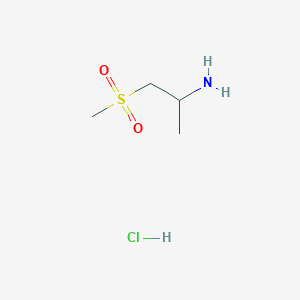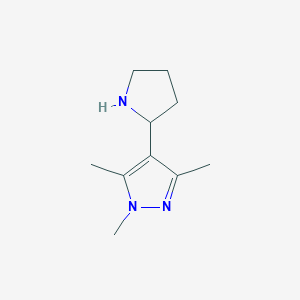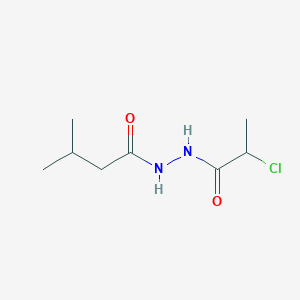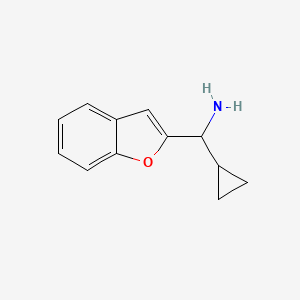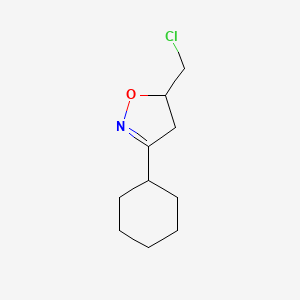![molecular formula C12H16N2O4 B1527996 tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate CAS No. 1346447-37-7](/img/structure/B1527996.png)
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate” is a chemical compound with the empirical formula C12H16N2O4 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Molecular Structure Analysis
The molecular weight of this compound is 252.27 . The SMILES string representation is CC©©OC(=O)Nc1ccnc2OCCOc12 , which provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Aerobic Reactions and Radical Exchange
Research by Speier et al. (1996) delved into the aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper, copper(I), and copper(II), highlighting strong copper(II)−radical ferromagnetic exchange. This study provides insights into the oxidative processes and the formation of complex compounds through radical interactions, showcasing the chemical's potential in catalysis and material science Speier, J., Csihony, J., Whalen, A., & Pierpont, C. (1996). Inorganic Chemistry, 35, 3519-3524.
Photoredox-Catalyzed Amination
Wang et al. (2022) reported a photoredox-catalyzed amination process using o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, developed in their laboratory. This innovative pathway allows for the assembly of 3-aminochromones under mild conditions, highlighting a significant application in synthesizing diverse amino pyrimidines and expanding the utility of this chemical in organic synthesis and material science Wang, Z.-W., Zheng, Y., Qian, Y.-E., et al. (2022). The Journal of Organic Chemistry.
Lithiation Site Control
Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide, tert-butyl N-(pyridin-3-ylmethyl)carbamate, and other derivatives, demonstrating the control over the site of lithiation. This research is pivotal for understanding the reactivity and selective functionalization of pyridine derivatives, offering valuable insights for synthetic chemistry applications Smith, K., El‐Hiti, G., Alshammari, M., & Fekri, A. (2013). Synthesis, 45, 3426-3434.
Crystal Structure and Hydrogen Bonding
The study by Baillargeon, Lussier, and Dory (2014) on the crystal structure of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate emphasized the significance of hydrogen bonding between acidic protons from alkynes and carbonyl oxygen atoms. This research provides essential details on molecular orientation, dipole moments, and structural properties, contributing to the understanding of molecular interactions in solid states Baillargeon, P., Lussier, T., & Dory, Y. (2014).
Pd-Catalyzed Amidation
Qin et al. (2010) investigated the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides. This research highlights the compound's utility in forming desired compounds through amidation reactions, underlining its applicability in synthesizing complex organic molecules Qin, L., Cui, H., Zou, D., et al. (2010). Tetrahedron Letters, 51, 4445-4448.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)14-8-4-5-13-10-9(8)16-6-7-17-10/h4-5H,6-7H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUNDNJZYOFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)
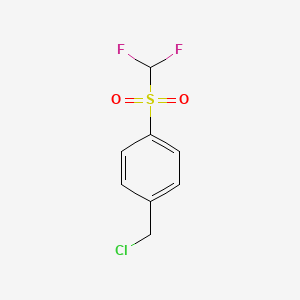
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1527915.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)
![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)
